![molecular formula C17H19N3O4S B2669410 N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-91-7](/img/structure/B2669410.png)
N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
High Yield Synthesis
A study by Shinde and Rode (2017) investigated a two-phase system for synthesizing furylmethane derivatives, like the subject compound, from furfural and furan. They achieved high yields, suggesting an efficient method for producing such compounds (Shinde & Rode, 2017).
Molecular Interaction Studies
Raphael, Bahadur, and Ebenso (2015) explored how methyl acetate interacts with aqueous solutions of quinoxaline derivatives, which are structurally related to the subject compound. Their work provides insights into the molecular properties and interactions relevant to these compounds (Raphael, Bahadur, & Ebenso, 2015).
Catalytic Applications
Borinic Acid Catalysis
D’Angelo and Taylor (2016) reported that glycosyl methanesulfonates, structurally related to the subject compound, undergo regio- and stereoselective couplings in the presence of a diarylborinic acid catalyst. This suggests potential catalytic applications of similar compounds (D’Angelo & Taylor, 2016).
Chiral Phosphine Catalysis
Jiang, Shi, and Shi (2008) demonstrated that chiral multifunctional phosphine compounds could catalyze the enantioselective construction of gamma-butenolides. This research points to possible applications in asymmetric synthesis and catalysis for compounds like the one (Jiang, Shi, & Shi, 2008).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, similar to the subject compound, for their ability to inhibit corrosion of mild steel in acidic environments. This suggests potential applications in industrial corrosion prevention (Olasunkanmi, Olasunkanmi, Obot, & Ebenso, 2016).
Biofuel Production
- Biomethane Production: Barakat, Monlau, Steyer, and Carrère (2012) studied the impact of lignin-derived and furan compounds, similar to the subject compound, on biomethane production. Their findings indicate that these compounds can contribute to biofuel production technologies (Barakat, Monlau, Steyer, & Carrère, 2012).
Renewable Chemical Production
- Renewable Phthalic Anhydride Production: Mahmoud, Watson, and Lobo (2014) explored the conversion of biomass-derived furan to phthalic anhydride, demonstrating a renewable route for producing valuable chemicals. This highlights the potential of furan derivatives in renewable chemistry applications (Mahmoud, Watson, & Lobo, 2014).
Eigenschaften
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-17(21)20-15(16-8-5-9-24-16)11-14(18-20)12-6-4-7-13(10-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKYSDRFGTXPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.